molecular formula C21H21ClN2O2 B3754653 Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B3754653
M. Wt: 368.9 g/mol
InChI Key: PJNYMMHRCGZEKJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinolines.

Scientific Research Applications

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents. Examples are:

  • Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
  • 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
  • 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

ethyl 4-(3-chloro-2-methylanilino)-6,8-dimethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-5-26-21(25)16-11-23-19-13(3)9-12(2)10-15(19)20(16)24-18-8-6-7-17(22)14(18)4/h6-11H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNYMMHRCGZEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
Reactant of Route 5
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Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
Reactant of Route 6
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Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

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